

2-Bromo-5-(trifluoromethyl)pyridin-3-amine CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B090265

[Get Quote](#)

Technical Guide: 2-Bromo-5-(trifluoromethyl)pyridin-3-amine

Document ID: TG-BTP-1211515-87-5 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative that serves as a key heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring an amine group for nucleophilic reactions or amide bond formation, a bromine atom suitable for cross-coupling reactions, and a trifluoromethyl group to enhance metabolic stability and binding affinity, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Data

The chemical and physical properties of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** are summarized below. It is important to note that while basic identifiers are well-documented, specific experimental data such as melting and boiling points are not consistently available in

published literature. For comparative context, data for the related isomer, 2-Amino-3-bromo-5-(trifluoromethyl)pyridine, is provided separately.

Table 1: Physicochemical Properties of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine**

Property	Value	Source
CAS Number	1211515-87-5	[1] [2]
Molecular Formula	C ₆ H ₄ BrF ₃ N ₂	[1]
Molecular Weight	241.01 g/mol	
Appearance	Not specified in literature	[1]
Purity	≥95% to ≥98%	[1] [2]
Storage	Sealed in a dark, inert atmosphere at 2-8°C	

Table 2: Physicochemical Properties of Isomer 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (CAS 79456-30-7) for Reference

Property	Value	Source
Appearance	White solid	
Melting Point	82-84 °C	
Boiling Point	238-240 °C	
Density	1.86 g/cm ³	
Solubility	Slightly soluble in water; Soluble in ethanol, ether, dichloromethane	

Experimental Protocols

This section details a representative synthetic application of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** as a key intermediate in the formation of a more complex

molecule, as described in patent literature for the development of nuclear receptor modulators.

General Reaction: N-Arylation of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine

The primary utility of this compound in drug development is as a scaffold. The amino group can be functionalized, and the bromine atom can be used as a handle for carbon-carbon or carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura coupling.^[3] The following protocol is based on procedures described for the synthesis of nuclear receptor modulators.

Objective: To synthesize an N-aryl derivative via reaction of the amino group.

Materials:

- **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** (1.0 eq)
- Aryl or heteroaryl carbonyl chloride (1.1 eq)
- A non-nucleophilic base (e.g., Pyridine or Triethylamine) (1.5 eq)
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

- To a solution of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** in anhydrous DCM, add the base and cool the mixture to 0 °C in an ice bath.
- Slowly add the aryl carbonyl chloride dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with DCM (3x).

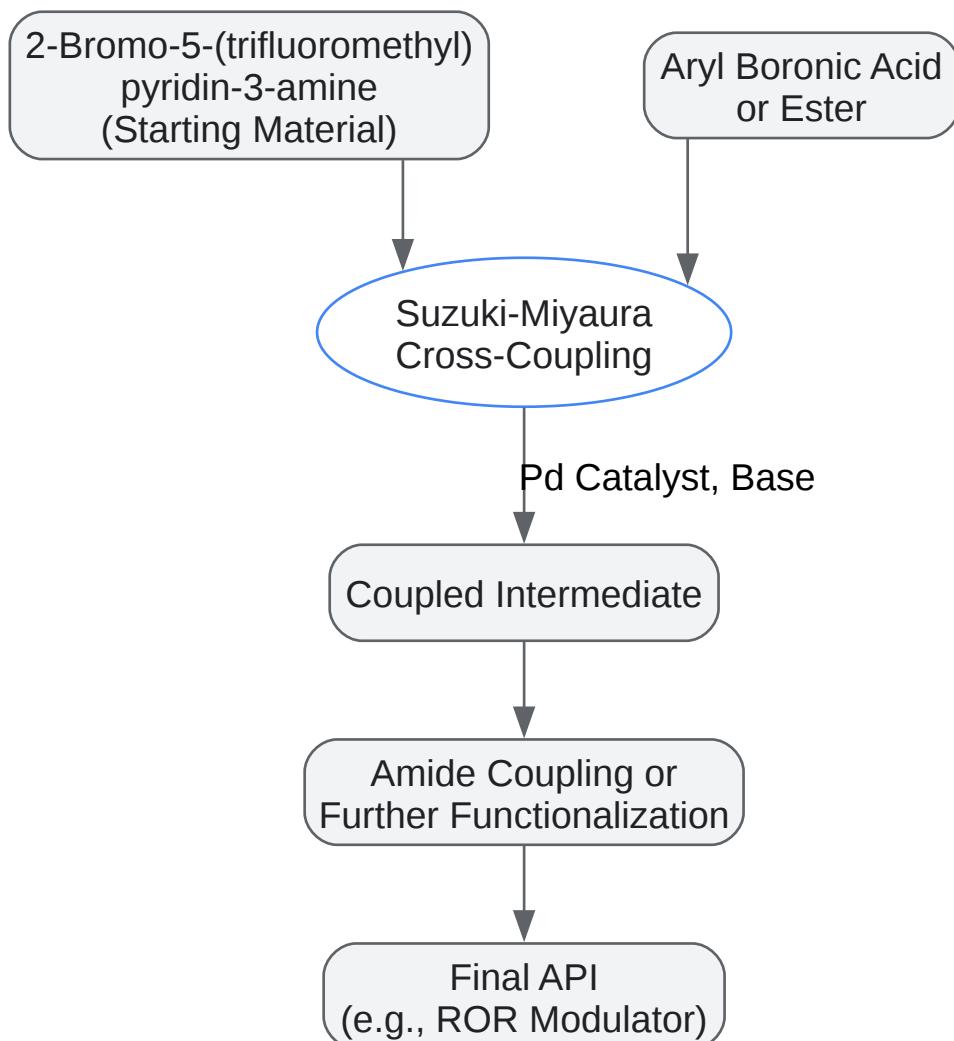
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel to yield the desired N-acylated product.

This protocol describes a general acylation. Patent WO2016200851A1 specifically names **2-bromo-5-(trifluoromethyl)pyridin-3-amine** as a reactant in the synthesis of compounds targeting nuclear receptors.[4]

Applications in Drug Development Intermediate for Nuclear Receptor Modulators

Patent literature explicitly identifies **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** as a key reactant in the synthesis of Retinoid-related Orphan Receptor (ROR) modulators.[4] RORs, particularly ROR γ t, are crucial transcription factors in the differentiation of Th17 cells, which are key mediators of inflammation. By modulating ROR activity, these compounds have therapeutic potential for treating a range of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

The trifluoromethyl group on the pyridine ring is a critical feature, as it often enhances the lipophilicity and metabolic stability of the final drug candidate, improving its pharmacokinetic profile. The bromo- and amino- groups provide versatile handles for synthetic elaboration to build the complex structures required for potent and selective ROR modulation.

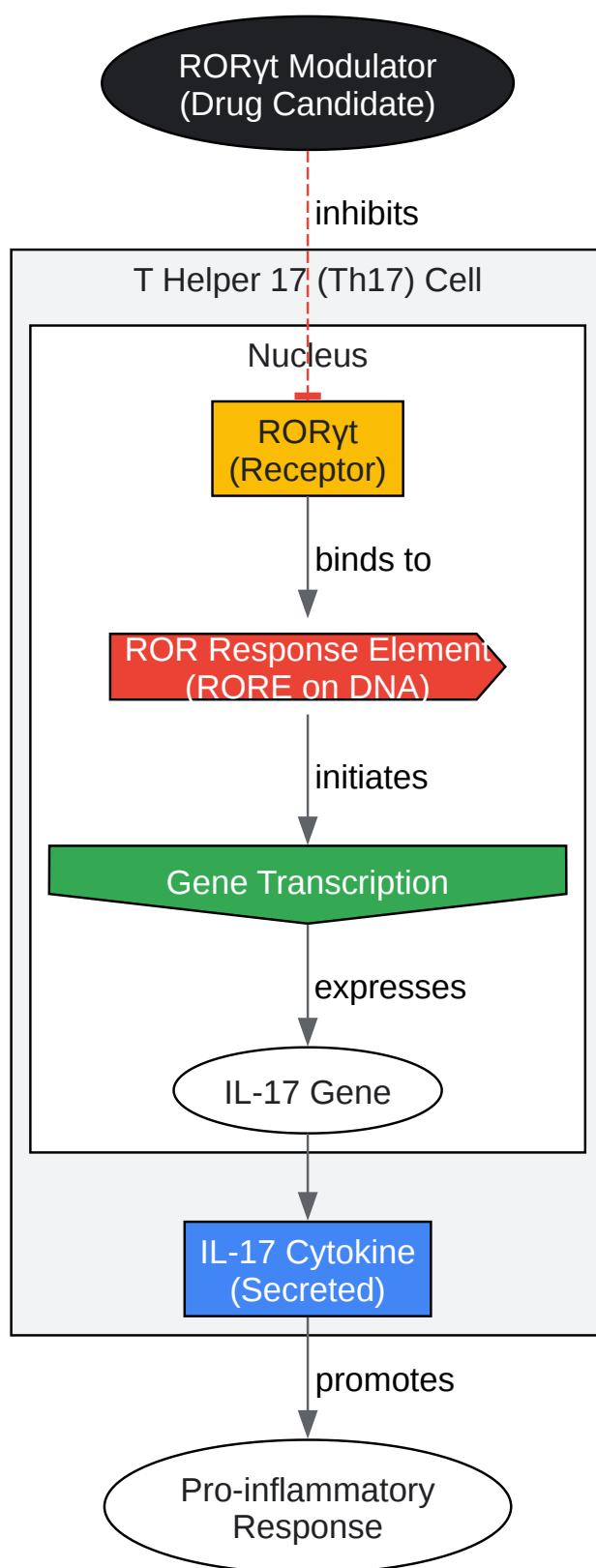

Potential Role in KRAS Inhibitor Synthesis

While direct evidence is limited for the title compound, closely related isomers and derivatives of bromo-trifluoromethyl-pyridines are key intermediates in the synthesis of inhibitors for oncogenic KRAS mutations, such as KRAS G12C.[4] The KRAS protein is a central node in cell signaling pathways that control cell growth and proliferation. The development of KRAS inhibitors represents a major breakthrough in oncology. The pyridine core serves as a central scaffold for these inhibitors, which bind to a pocket on the KRAS protein and lock it in an inactive state.

Visualizations: Workflow and Signaling Pathway

Synthetic Workflow Diagram

The following diagram illustrates a plausible, high-level synthetic workflow for utilizing **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** as a building block in a drug discovery program.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow using Suzuki coupling.

ROR γ t Signaling Pathway

This diagram illustrates the simplified signaling pathway of the Retinoid-related Orphan Receptor gamma t (ROR γ t), a therapeutic target for compounds derived from **2-Bromo-5-(trifluoromethyl)pyridin-3-amine**.

[Click to download full resolution via product page](#)

Caption: RORyt signaling pathway in a Th17 cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound - Google Patents [patents.google.com]
- 3. WO2016198908A1 - Ror nuclear receptor modulators - Google Patents [patents.google.com]
- 4. WO2016200851A1 - Nuclear receptor modulators - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Bromo-5-(trifluoromethyl)pyridin-3-amine CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090265#2-bromo-5-trifluoromethyl-pyridin-3-amine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com